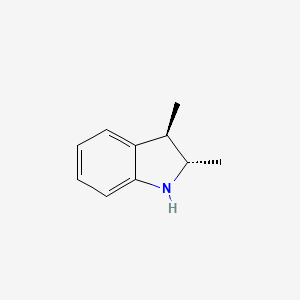

(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

7356-42-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3/t7-,8-/m0/s1 |

InChI Key |

NNPSOAOENINXMR-YUMQZZPRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](NC2=CC=CC=C12)C |

Canonical SMILES |

CC1C(NC2=CC=CC=C12)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 2,3 Dimethyl 2,3 Dihydro 1h Indole and Its Chiral Derivatives

Enantioselective and Diastereoselective Synthesis Approaches

The creation of the two contiguous stereocenters in 2,3-disubstituted dihydroindoles with high fidelity is a key challenge. Various strategies have been developed to control the stereochemical outcome of these syntheses, ranging from catalytic asymmetric reactions to the use of chiral auxiliaries and enzymes.

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric catalytic hydrogenation of prochiral indoles represents one of the most direct and atom-economical methods for accessing chiral indolines. rsc.org This approach typically involves the use of a chiral transition metal catalyst to deliver hydrogen across the C2-C3 double bond of an appropriately substituted indole (B1671886) precursor in a stereocontrolled manner.

Iridium complexes featuring chiral bisphosphine-thiourea ligands have demonstrated high efficiency in the asymmetric hydrogenation of 2,3-disubstituted unprotected indoles. rsc.org These catalytic systems can achieve both high reactivity and excellent stereoselectivity, affording a variety of chiral indoline (B122111) derivatives in high yields and with outstanding diastereomeric and enantiomeric excesses. rsc.org The success of this methodology is attributed to an anion-binding activation strategy, where the catalyst and the unprotected indole form an iminium ion in situ with the aid of a Brønsted acid, which is then hydrogenated with high stereocontrol. rsc.org

Palladium-catalyzed asymmetric hydrogenation has also emerged as a powerful tool. rsc.orgmdpi.com An innovative approach involves the dynamic kinetic resolution (DKR) of racemic α-alkyl or aryl-substituted indole-2-acetates. rsc.orgmdpi.com This method allows for the synthesis of chiral indolines with exocyclic stereocenters in excellent yields, diastereoselectivities, and enantioselectivities. rsc.orgmdpi.com The DKR process is facilitated by an acid-promoted isomerization between the aromatic indole and a nonaromatic exocyclic enamine intermediate, allowing for the efficient conversion of the racemate into a single desired stereoisomer. rsc.org

| Catalyst System | Substrate Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Ir/ZhaoPhos | 2,3-disubstituted unprotected indoles | 75-99 | >20:1 | 86-99 |

| Pd-catalyst with acid additive | Racemic α-alkyl substituted indole-2-acetates | High | High | High |

Chiral Auxiliary-Mediated Stereocontrol in Dihydroindole Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This strategy offers a powerful and often predictable method for controlling stereochemistry.

While direct examples of using classical chiral auxiliaries like Evans oxazolidinones or camphorsultam for the specific synthesis of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole are not extensively documented in readily available literature, the principles of this methodology are broadly applicable to the synthesis of chiral indolines. For instance, a chiral auxiliary could be attached to the nitrogen of an aniline precursor. Subsequent cyclization to form the dihydroindole ring would then proceed under the steric influence of the auxiliary, favoring the formation of one diastereomer over the other.

A related strategy involves the use of a chiral ligand that acts in a stoichiometric or catalytic manner to control stereochemistry, akin to an external auxiliary. A notable example is the asymmetric synthesis of trans-2,3-disubstituted indolines using (-)-sparteine as a chiral mediator. This method involves the (-)-sparteine-mediated electrophilic substitution of a 2-benzyl N-pivaloylaniline with an aldehyde, followed by an intramolecular nucleophilic substitution to form the indoline ring. This two-step process can produce highly enantioenriched indolines with excellent enantiomeric ratios.

| Chiral Mediator | Key Reaction Steps | Enantiomeric Ratio (er) |

| (-)-sparteine | 1. Electrophilic substitution | up to 98:2 |

| 2. Intramolecular nucleophilic substitution |

Organocatalytic Routes to Chiral Dihydroindole Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. For the construction of chiral dihydroindoles, organocatalysts can activate substrates in a way that allows for highly stereoselective bond formation.

One successful approach is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. CPAs have been employed in the enantioselective formal (3+2) cycloaddition of quinone diimides with enecarbamates to produce a wide variety of 2,3-disubstituted 2-aminoindolines. wikipedia.org This method generally proceeds with high yields, moderate to complete diastereoselectivities, and excellent enantioselectivities. wikipedia.org The CPA catalyst orchestrates the approach of the two reactants, leading to a highly ordered transition state and the preferential formation of one enantiomer.

Another powerful organocatalytic strategy is the intramolecular Michael addition. Primary amines derived from cinchona alkaloids have been shown to effectively catalyze the intramolecular cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones. This reaction affords cis-2,3-disubstituted indoline derivatives with high yields and excellent enantioselectivities, although diastereoselectivities can be moderate. Interestingly, when the substrate is changed to an alkyl-substituted enone, the reaction preferentially yields trans-2,3-disubstituted indolines with high diastereo- and enantioselectivities.

| Organocatalyst Type | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoric Acid | (3+2) Cycloaddition | Moderate to Complete | up to 99 |

| Cinchona Alkaloid-derived Primary Amine | Intramolecular Michael Addition (Aryl Enones) | up to 2.7:1 | up to 99 |

| Cinchona Alkaloid-derived Primary Amine | Intramolecular Michael Addition (Alkyl Enones) | up to 20:1 | up to 99 |

Enzymatic Resolution and Biocatalytic Approaches to Enantiopure Dihydroindoles

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of enantiopure compounds. nih.govresearchgate.net Enzymes can distinguish between enantiomers with remarkable precision, making them ideal for the kinetic resolution of racemic mixtures.

In the context of 2,3-disubstituted indolines, lipases have proven to be particularly effective. nih.govwikipedia.org The kinetic resolution of racemic indolines can be efficiently achieved using Candida antarctica lipase type A in combination with an acyl donor like allyl 3-methoxyphenyl carbonate. nih.govwikipedia.org This enzymatic system shows excellent stereodiscrimination for a variety of indolines with different substitution patterns at the C-2, C-3, and on the aromatic ring. nih.govwikipedia.org The lipase selectively acylates one enantiomer of the indoline, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity. nih.gov

| Enzyme | Acyl Donor | Outcome |

| Candida antarctica lipase type A | Allyl 3-methoxyphenyl carbonate | Efficient kinetic resolution of racemic 2,3-disubstituted indolines |

Total and Formal Syntheses of Dihydroindole Core Structures

Palladium-Catalyzed Cycloaddition and Annulation Reactions

Palladium catalysis offers a versatile platform for the synthesis of indoles and their dihydro-derivatives through various cyclization strategies. organic-chemistry.org One powerful method is the palladium-catalyzed annulation of internal alkynes with 2-iodoanilines or their N-substituted derivatives. nih.gov This reaction provides a direct route to 2,3-disubstituted indoles, which can then be reduced to the corresponding dihydroindoles. The process is generally high-yielding and exhibits good regioselectivity, with the aryl group of the aniline adding to the less sterically hindered end of the alkyne. nih.gov

Another important strategy is the intramolecular Heck reaction. This involves the palladium-catalyzed cyclization of a precursor containing both an aryl halide and an alkene. This method has been used to construct the dihydroindole ring system, and when applied to appropriately designed substrates, can lead to the formation of contiguous stereocenters.

Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes using a CO surrogate like phenyl formate has been developed for the synthesis of indoles. While this method directly yields the aromatic indole, it provides a valuable entry point to the core structure which can then be subjected to asymmetric reduction. The catalyst system, typically a palladium complex with a ligand such as 1,10-phenanthroline, facilitates the reductive cyclization under relatively mild conditions.

| Palladium-Catalyzed Method | Starting Materials | Key Features |

| Annulation | 2-Iodoaniline derivatives and internal alkynes | Good to excellent yields, high regioselectivity |

| Intramolecular Heck Reaction | Precursors with an aryl halide and an alkene | Forms the dihydroindole ring directly |

| Reductive Cyclization | β-Nitrostyrenes and a CO surrogate | Atom-efficient, provides access to the indole core |

Reductive Cyclization Strategies for Indole Precursors

Reductive cyclization is a powerful and widely used method for the synthesis of the indole and dihydroindole core. These strategies typically involve the formation of a key C-N bond through the reduction of a nitro group positioned ortho to a side chain that contains a latent electrophile or a group susceptible to cyclization.

One of the most classic methods is the Leimgruber-Batcho indole synthesis . This reaction proceeds via the reductive cyclization of β-dimethylamino-2-nitrostyrenes. A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like iron in acetic acid or sodium dithionite. mdpi.com This versatility allows the synthesis to be adapted for substrates with a wide range of functional groups. mdpi.com

More contemporary approaches utilize transition-metal catalysis to achieve similar transformations under milder conditions. For instance, palladium-catalyzed reductive cyclization of 2-nitrostyrenes can be accomplished using formate esters as carbon monoxide (CO) surrogates. mdpi.com Phenyl formate has been identified as a particularly effective CO source, often providing indoles in excellent yields, sometimes surpassing those obtained with pressurized CO gas. mdpi.com These reactions can be performed with low catalyst loading (as little as 0.2 mol% palladium) and are scalable. mdpi.com Double reductive cyclization strategies have also been developed using palladium catalysis to construct complex fused systems, such as 1H,8H-pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes. chemrxiv.org

Another modern variant is the direct photo-induced reductive Heck cyclization. This method avoids the need for a photocatalyst or photosensitizer, using UVA or blue LED light to induce an electron transfer between the indole substrate and an amine, leading to the formation of radical intermediates that cyclize. nih.gov This technique is compatible with numerous functional groups, including esters, alcohols, and amides. nih.gov

Furthermore, the dihydroindole core can be accessed through the reduction of corresponding oxindole precursors. mdpi.comnih.gov Various boron hydrides are effective for this transformation, providing a direct route to the indoline scaffold from readily available starting materials. mdpi.comnih.gov

Table 1: Comparison of Reductive Cyclization Strategies for Indole/Dihydroindole Synthesis

| Method | Precursor | Reagents/Catalyst | Key Features |

| Leimgruber-Batcho | β-Dimethylamino-2-nitrostyrene | H₂, Pd/C or Ra-Ni; Fe/HOAc; Na₂S₂O₄ | Versatile, high yield, tolerates various functional groups. mdpi.com |

| Pd-Catalyzed (CO Surrogate) | 2-Nitrostyrene | Pd/phenanthroline complex, Phenyl formate | Avoids pressurized CO, scalable, excellent yields. mdpi.com |

| Photo-induced Heck Cyclization | N-Acyl-Indole with ortho-halide | DIPEA, UVA/blue LEDs | Metal- and photocatalyst-free, forms polycyclic systems. nih.gov |

| Oxindole Reduction | Polyfunctional 2-oxindoles | Boron hydrides (e.g., BH₃ generated in situ) | Direct route to dihydroindoles from oxindoles. mdpi.comnih.gov |

Multicomponent Reaction Sequences for Dihydroindole Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. While MCRs are well-established for the synthesis of a wide variety of heterocyclic systems, including certain indole derivatives, specific examples leading directly to the this compound scaffold are not extensively documented in the literature.

The general appeal of MCRs lies in their atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. A hypothetical MCR for the assembly of a 2,3-disubstituted dihydroindole core could involve, for example, an ortho-substituted aniline, an aldehyde, and a component to form the five-membered ring in a single pot. However, controlling the diastereoselectivity to achieve the desired (2S,3R) configuration in such a process would be a significant challenge, likely requiring a chiral catalyst or auxiliary. The development of such a stereoselective MCR remains a target for synthetic innovation.

Functionalization and Derivatization Strategies

Once the 2,3-dimethyl-2,3-dihydro-1H-indole core is synthesized, its further functionalization is crucial for creating diverse derivatives. Strategic modification can be targeted at the nitrogen atom, the aromatic ring, or the methyl substituents.

Regioselective Functionalization of the Dihydroindole Nitrogen Atom

The nitrogen atom of the dihydroindole ring is a nucleophilic site, making it a prime target for functionalization, typically through alkylation or acylation. A primary challenge in the chemistry of the parent indole system is achieving N-functionalization without competing C3-functionalization. mdpi.com However, in 2,3-disubstituted dihydroindoles, the C3 position is already occupied, which simplifies the regioselectivity and directs reactions toward the nitrogen atom.

N-alkylation can be readily achieved using various alkyl halides or other electrophiles in the presence of a base. Common bases include sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an alkylating agent. Alternative base systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been employed effectively, particularly in N-methylation reactions using dimethyl carbonate (DMC) as a reagent.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents | Base | Product |

| N-Methylation | Dimethyl carbonate (DMC) | DABCO | N-Methyl-2,3-dimethyldihydroindole |

| N-Propylation | n-Propyl halide | NaH | N-Propyl-2,3-dimethyldihydroindole |

| N-Acylation | Acetyl chloride | Triethylamine (B128534) | N-Acetyl-2,3-dimethyldihydroindole |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | N-Boc-2,3-dimethyldihydroindole |

Transformations of the Dihydroindole Aromatic Ring System

Functionalization of the benzene (B151609) portion of the dihydroindole scaffold (positions C4, C5, C6, and C7) is more challenging due to the lower inherent reactivity of these C-H bonds compared to those on the pyrroline ring. nih.gov Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have provided powerful tools to address this challenge. rsc.org

A notable strategy involves the remote C6-functionalization of 2,3-disubstituted indoles using Brønsted acid catalysis. This metal-free approach allows for the reaction of indoles with β,γ-unsaturated α-ketoesters to selectively form a new bond at the C6 position. nih.gov A range of 2,3-disubstituted indoles, including 2,3-dimethylindole (B146702), are successful substrates in this transformation, providing the C6-functionalized products in moderate to good yields. nih.gov

Palladium-catalyzed C-H activation offers another route. By employing a directing group, often attached to the indole nitrogen, it is possible to selectively functionalize specific positions. For example, a formyl group at C3 has been shown to direct C4-arylation with aryl iodides using a Pd(II) catalyst system. nih.gov While these examples often use indole precursors, the principles can be extended to the dihydroindole system, where the aromatic ring retains similar reactivity towards electrophilic C-H activation catalysts.

Table 3: Selected Methods for Aromatic Ring Functionalization

| Position | Method | Reagents/Catalyst | Key Features |

| C6 | Brønsted Acid Catalysis | β,γ-Unsaturated α-ketoester, PTSA | Metal-free, selective for the C6 position on 2,3-disubstituted indoles. nih.gov |

| C4 | Directed C-H Activation | Aryl iodide, Pd(II) catalyst, C3-formyl directing group | Requires a directing group for regiocontrol. nih.gov |

| C2/C7 | Directed C-H Activation | Various, Transition Metal Catalysts (Pd, Ru, Rh) | Site-selectivity depends heavily on the choice of directing group and metal catalyst. mdpi.comrsc.org |

Modifications of the Methyl Substituents at the C2 and C3 Positions

Direct functionalization of the unactivated sp³ C-H bonds of the methyl groups at the C2 and C3 positions is synthetically challenging but offers a direct path to advanced derivatives. Recent advances have demonstrated that selective C-H activation at these positions is possible.

One reported method involves a copper(I)-catalyzed selective C-H oxygenation or amination of C2,C3-dialkyl-substituted indoles. nih.gov This reaction utilizes acyl nitroso reagents and demonstrates remarkable regioselectivity, with functionalization occurring exclusively at the C2-alkyl substituent over the C3-alkyl group. nih.gov The reaction conditions are mild and can be tuned; for example, the addition of water favors the formation of the oxygenated product over the aminated one. nih.gov

An alternative strategy for modifying the C2-methyl group involves the direct generation of a C,N-dianion. rsc.org By treating 2-methylindole with a superbasic mixture of butyllithium (BuLi) and potassium tert-butoxide (BuOK), a dianion is formed by deprotonation of both the N-H and the C2-methyl group. rsc.org This highly reactive intermediate can then be trapped with various electrophiles, leading to the regiospecific functionalization of the 2-methyl group. rsc.org While demonstrated on 2-methylindole, this principle could be adapted for the 2,3-dimethyl-dihydroindole system to achieve selective C2-methyl functionalization.

Table 4: Methodologies for C2/C3-Methyl Group Functionalization

| Position | Method | Reagents/Catalyst | Product Type |

| C2-Methyl | Cu(I)-Catalyzed C-H Activation | Acyl nitroso reagent, Cu(I) catalyst | C2-(Aminomethyl) or C2-(Hydroxymethyl) derivative. nih.gov |

| C2-Methyl | C,N-Dianion Formation | 3 eq. BuLi, 2 eq. BuOK, then Electrophile (E+) | C2-(CH₂-E) derivative. rsc.org |

Sophisticated Spectroscopic and Structural Elucidation of 2s,3r 2,3 Dimethyl 2,3 Dihydro 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. For (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the unequivocal assignment of all proton and carbon resonances and for establishing the stereochemical relationships.

Two-Dimensional NMR Techniques for Proton and Carbon Assignment

Two-dimensional NMR techniques are indispensable for mapping the intricate network of scalar couplings within a molecule, thereby allowing for a definitive assignment of its ¹H and ¹³C NMR spectra. The primary techniques employed for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings, typically over two to three bonds (²JHH and ³JHH). For this compound, the COSY spectrum would be crucial in identifying the spin systems present in the molecule. Specifically, it would show a correlation between the proton at C2 (H2) and the methyl protons at C2 (2-CH₃), as well as a correlation between the proton at C3 (H3) and the methyl protons at C3 (3-CH₃). Furthermore, the aromatic protons would display a distinct pattern of correlations corresponding to their ortho, meta, and para relationships, allowing for their unambiguous assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹JCH). This technique is instrumental in assigning the carbon resonances of the molecule. For the title compound, the HSQC spectrum would show cross-peaks connecting H2 to C2, H3 to C3, the protons of the 2-CH₃ group to the corresponding methyl carbon, and the protons of the 3-CH₃ group to their respective carbon. Similarly, each aromatic proton would show a correlation to its corresponding aromatic carbon, facilitating the complete assignment of the ¹³C NMR spectrum.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on analogous substituted indolines, is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | ~3.5 - 4.5 (broad s) | - |

| H2 | ~3.8 - 4.2 (q) | ~60 - 65 |

| H3 | ~3.0 - 3.4 (m) | ~40 - 45 |

| 2-CH₃ | ~1.2 - 1.5 (d) | ~15 - 20 |

| 3-CH₃ | ~1.1 - 1.4 (d) | ~10 - 15 |

| Aromatic-H | ~6.5 - 7.2 | ~110 - 150 |

| Aromatic-C | - | ~110 - 150 |

Application of Chiral Shift Reagents for Enantiomeric Purity Assessment

The enantiomeric purity of a chiral compound cannot be determined by standard NMR techniques, as enantiomers have identical NMR spectra in an achiral solvent. To assess the enantiomeric purity of this compound, chiral shift reagents (CSRs) can be utilized. harvard.edursc.orglibretexts.orgnih.govchempedia.info These are typically lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)).

When a CSR is added to a solution of a racemic or enantioenriched sample of the target compound, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the corresponding protons in the ¹H NMR spectrum. By integrating the signals of a given proton for each enantiomer, the enantiomeric excess (ee) can be accurately determined. The basic nitrogen atom of the indoline (B122111) ring would serve as the binding site for the Lewis acidic lanthanide center of the chiral shift reagent.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The N-H stretching vibration of the secondary amine in the indoline ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups and the dihydroindole ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amine is expected in the 1250-1350 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the aromatic ring, which are indicative of the substitution pattern, would be found in the 700-900 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, typically give rise to strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹ and 1600 cm⁻¹. The C-C stretching vibrations of the aliphatic portions of the molecule would also be visible. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its definitive identification and structural confirmation.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. High-resolution and tandem mass spectrometry techniques offer complementary information crucial for the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov For this compound, with a molecular formula of C10H13N, HRMS provides an exact mass measurement that can distinguish it from other compounds with the same nominal mass but different elemental formulas. This high precision is critical for confirming the molecular formula and is often the first step in structural identification. pnnl.gov The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 148.1121 Da |

| Required Mass Accuracy | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound (m/z 148.11) would be isolated in the first stage of the mass spectrometer. wikipedia.org This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally significant fragment ions that are analyzed in the second stage. amazonaws.com

The fragmentation pattern provides a roadmap of the molecule's connectivity. For 2,3-dimethylindoline, fragmentation is expected to initiate via cleavage of the bonds within the heterocyclic ring. A plausible pathway involves the loss of a methyl radical (•CH₃) from the C2 or C3 position, followed by further fragmentation of the indoline core. Analyzing these specific neutral losses and the resulting product ions allows for the detailed structural characterization of the molecule.

Table 2: Plausible MS/MS Fragmentation of [C₁₀H₁₃N+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

| 148.11 | •CH₃ | 133.09 | Loss of a methyl radical |

| 148.11 | C₂H₆ | 118.07 | Loss of ethane (B1197151) via cleavage of C2-C3 bond |

| 133.09 | C₂H₄ | 105.06 | Subsequent loss of ethylene |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com This technique is contingent upon the ability to grow a high-quality single crystal of the compound of interest. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.

For this compound, a successful crystallographic analysis would provide irrefutable proof of the relative and absolute configuration of the chiral centers at the C2 and C3 positions. It would precisely define the cis or trans relationship between the two methyl groups and confirm the (2S,3R) assignment. Furthermore, the analysis reveals a wealth of structural data about the solid-state architecture, including intramolecular bond lengths, bond angles, and torsional angles. It also elucidates intermolecular interactions, such as hydrogen bonding involving the N-H group and van der Waals forces, which dictate how the molecules pack within the crystal lattice.

Table 3: Structural Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom in the molecule |

| Bond Lengths & Angles | Intramolecular geometry |

| Absolute Configuration | Unambiguous assignment of (S) and (R) at stereocenters |

| Intermolecular Contacts | Details of hydrogen bonding and other non-covalent interactions |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a particularly powerful method for determining the absolute configuration of chiral compounds in solution. The technique measures the differential absorption of left- and right-circularly polarized light by a molecule as a function of wavelength.

A CD spectrum is a unique spectroscopic fingerprint for a specific stereoisomer. For this compound, the experimental CD spectrum would exhibit characteristic positive and/or negative bands (Cotton effects) corresponding to its electronic transitions. The absolute configuration can be determined by comparing this experimental spectrum to a theoretical spectrum generated through quantum chemical calculations. This computational approach, often using methods like Time-Dependent Density Functional Theory (TD-DFT), predicts the CD spectrum for a known configuration (e.g., 2S,3R). A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration, offering a valuable alternative or complement to X-ray crystallography, especially when suitable crystals cannot be obtained.

Table 4: Principles of Circular Dichroism for Stereochemical Analysis

| Concept | Description |

| Chirality | The molecule is non-superimposable on its mirror image. |

| Circularly Polarized Light | Light whose electric field vector rotates in a circular motion. |

| Differential Absorption (ΔA) | The difference between the absorption of left (A_L) and right (A_R) circularly polarized light. |

| CD Spectrum | A plot of ΔA or molar ellipticity [θ] versus wavelength. |

| Exciton Coupling | Interaction between chromophores within the molecule can produce intense and structurally informative CD signals. |

| Computational Correlation | Comparison of the experimental spectrum with TD-DFT calculated spectra to assign the absolute configuration. |

Chemical Reactivity and Transformation Pathways of 2s,3r 2,3 Dimethyl 2,3 Dihydro 1h Indole

Reactivity of the Dihydroindole Nitrogen

The nitrogen atom in the 2,3-dihydro-1H-indole skeleton is an sp³-hybridized secondary amine. Unlike the nitrogen in an aromatic indole (B1671886), its lone pair of electrons is not a primary component of the aromatic system, rendering it significantly more nucleophilic and basic.

As a typical secondary amine, the nitrogen atom of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole readily participates in nucleophilic substitution reactions.

N-Alkylation: This transformation involves the formation of a new carbon-nitrogen bond. It can be achieved by treating the dihydroindole with various alkylating agents, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism. To facilitate the reaction, a base is often used to deprotonate the nitrogen, enhancing its nucleophilicity. Strong bases like sodium hydride (NaH) are effective for this purpose, generating the corresponding sodium amide salt, which then reacts with the alkyl halide. youtube.com

N-Acylation: The nitrogen atom can also attack acylating agents, such as acyl chlorides or acid anhydrides, to form N-acyl derivatives. These reactions are generally rapid and can often be carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). nih.gov The resulting amides are significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. Chemoselective N-acylation can also be achieved using alternative acyl sources like thioesters in the presence of a base such as cesium carbonate. nih.gov

| Transformation | Reagent(s) | Base/Catalyst | Typical Conditions | Product Type |

|---|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Anhydrous THF, 0 °C to RT | Tertiary Amine |

| N-Benzylation | Benzyl (B1604629) bromide (BnBr) | Potassium carbonate (K₂CO₃) | Acetonitrile, Reflux | Tertiary Amine |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Triethylamine (Et₃N) | Dichloromethane, 0 °C to RT | Amide |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | Pyridine | Dichloromethane, 0 °C to RT | Amide |

| N-Acylation (Thioester) | S-Methyl thioacetate | Cesium carbonate (Cs₂CO₃) | Xylene, 140 °C | Amide |

The nitrogen lone pair in this compound resides in an sp³-hybridized orbital and is readily available for protonation by acids. This makes the compound significantly more basic than its aromatic counterpart, 2,3-dimethylindole (B146702), where the nitrogen lone pair is involved in the 10π-electron aromatic system. The basicity is comparable to that of N-alkylanilines.

Treatment with a protic acid (e.g., HCl, H₂SO₄) results in the formation of a stable ammonium (B1175870) salt, specifically a (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indol-1-ium salt. The pKa of the conjugate acid is expected to be in the range typical for N-alkylanilines. This protonation is a reversible process, and the free base can be regenerated by treatment with a suitable base.

Redox Chemistry of the Dihydroindole Core

The redox chemistry of the 2,3-dihydroindole nucleus is a cornerstone of its reactivity, providing pathways to both more oxidized aromatic systems and specifically modified reduced structures.

Oxidation Pathways to Indoles and Related Oxidized Forms

The oxidation of the 2,3-dihydroindole (indoline) core is a common and synthetically valuable transformation, primarily leading to the formation of the corresponding thermodynamically stable indole. nih.gov This dehydrogenation can be accomplished using a variety of reagents and catalytic systems. For instance, palladium-based catalysts are effective for this transformation. researchgate.net Other oxidizing agents such as manganese dioxide (MnO2) have also been successfully employed to convert indolines to indoles. researchgate.net

The electron-rich nature of the indole ring system means that oxidation can sometimes proceed past the indole stage or take alternative pathways, yielding other oxidized forms like 2-oxindoles. nih.govrsc.org The outcome of the oxidation is highly dependent on the reaction conditions and the nature of the oxidant. For example, the use of halide catalysis with an oxidant like oxone can be a green and efficient method for various indole oxidations. nih.govechemi.comsemanticscholar.org This method can be chemo- and regioselective, often avoiding the need for protecting groups on the indole nitrogen. echemi.com The proposed mechanism for this halide-catalyzed oxidation involves the in-situ generation of a halenium ion (e.g., Br+), which reacts with the electron-rich C2-C3 bond of the indole to form a halonium intermediate, leading to the oxidized product. nih.govechemi.com

In the case of 2,3-disubstituted indoles, oxidation with reagents like m-chloroperbenzoic acid can lead to a variety of products, including hydroxy-3H-indoles, indol-3(2H)-ones, and even ring-opened N-benzoyl-o-aminophenol derivatives. rsc.org The oxidation of 2,3-dimethylindole, a closely related aromatic counterpart to this compound, with peroxophosphates has been shown to proceed via an electrophilic attack at the C-3 position to form an indoleninic intermediate, ultimately yielding 3-methylindole-2-carbaldehyde. rsc.org While 2,3-dihydroindoles are sensitive to oxidation in solution, this property allows for their conversion into aromatic indoles. nih.govmdpi.com

| Substrate Type | Reagent/Catalyst | Major Product(s) | Reference |

|---|---|---|---|

| Indoline (B122111) | Palladium Dichloride | Indole | researchgate.net |

| Indoline | Manganese Dioxide (MnO2) | Indole | researchgate.net |

| 3-Substituted Indoles | Potassium Bromide (electrochemical) | 2-Oxindole | rsc.org |

| Tetrahydrocarbazole | m-Chloroperbenzoic acid | N-benzoyl-o-aminophenol, Hydroxy-3H-indole | rsc.org |

| 2,3-Dimethylindole | Peroxomonophosphoric acid | 3-Methylindole-2-carbaldehyde | rsc.org |

Reduction of Functionalized Dihydroindoles

While the oxidation of dihydroindoles to indoles is a move toward aromatic stabilization, the reduction of functional groups appended to the dihydroindole core allows for diverse molecular architectures. Dihydroindoles are often synthesized via the reduction of corresponding indoles that contain activating acceptor groups. nih.gov The reduction of functional groups on an existing dihydroindole scaffold is a key strategy for chemical modification.

For example, research into new 2,3-dihydroindole derivatives has demonstrated the chemoselective reduction of a nitrile group in the presence of an amide function on the core structure. nih.govnih.gov Various boron hydrides have been utilized for the reduction of functional groups in related 2-oxindole and 2-chloroindole molecules. nih.gov The reduction of nitriles on a dihydroindole side chain can be achieved using sodium borohydride (B1222165) in the presence of iodine to generate BH3 in situ. nih.gov Another approach involves the use of sodium borohydride with catalytic amounts of anhydrous nickel chloride, which can also be followed by one-pot acylation. nih.gov These methods highlight the possibility of selectively transforming substituents on the dihydroindole ring without altering the core heterocyclic structure.

| Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| (Indolin-3-yl)acetonitriles | NaBH4, I2, THF | 2,3-Dihydromelatonin analogues | Reduction of nitrile to primary amine | nih.gov |

| (2-Oxoindolin-3-yl)acetonitriles | NaBH4, NiCl2, Ac2O | N-acetylated 2-aminoethyl-2-oxindoles | Chemoselective nitrile reduction and one-pot acylation | nih.gov |

| Boc-substituted Dihydroindoles | Excess NaBH4, I2, THF | N-methyl dihydroindoles | Reduction of Boc group to methyl group | mdpi.com |

Cycloaddition Reactions and Pericyclic Processes Involving Dihydroindole Intermediates

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis. msu.edu Dihydroindole intermediates can play a crucial role in such transformations, including cycloaddition reactions. Cycloadditions are a class of pericyclic reactions where two components combine to form a ring. ox.ac.uklibretexts.org

While this compound itself is not a typical diene or dipolarophile, related structures and intermediates derived from the indole core are known to participate in these reactions. For instance, indole-2,3-quinodimethanes are reactive intermediates that can be generated and subsequently trapped in cycloaddition reactions. semanticscholar.org Furthermore, N-protected 3-vinylindoles can function as dienes in Diels-Alder reactions, leading to the formation of complex carbazole (B46965) frameworks. core.ac.uk

Dihydroindole intermediates have also been proposed in other complex transformations. For example, a C2-morpholine substituted dihydroindole radical has been identified as an intermediate in the photoinduced C3-(hetero)arylation of indoles. acs.org This process involves the initial reaction of an indole radical cation with morpholine (B109124) to form the dihydroindole intermediate, which then undergoes further reaction and eventual aromatization to yield the final product. acs.org These examples show that while the stable dihydroindole is one entity, transient dihydroindole intermediates are key players in facilitating complex bond-forming events like cycloadditions and related processes.

Mechanistic Investigations of Key Rearrangements and Transformations

Understanding the mechanisms of rearrangements and transformations is critical for controlling reaction outcomes. The dihydroindole scaffold is implicated in several mechanistically significant processes.

Acid-catalyzed rearrangements of 2,3-disubstituted indolines are a classic example. rsc.org In the presence of acid, diastereoisomeric 2,3-disubstituted-3-hydroxy-2,3-dihydroindoles undergo elimination of water followed by a transposition of a substituent from the C2 to the C3 position. rsc.org The migratory aptitude follows the sequence benzyl > phenyl > alkyl, leading to the formation of thermodynamically stable 2,3-disubstituted indoles in high yield. rsc.org

Mechanistic studies on the oxidation of indoles have also provided insight into the role of dihydroindole-like intermediates. The oxidation of tetrahydro-β-carbolines to spirooxindoles is believed to proceed through an oxidative rearrangement, a process with biosynthetic relevance. nih.gov The halide-catalyzed oxidation of indoles is proposed to proceed via an initial attack on the C2-C3 double bond to form a halonium ion, which can be considered a precursor to a dihydroindole-type intermediate, before subsequent rearrangement or oxidation to products like 2-oxindoles. echemi.com

Furthermore, sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a σ-bond, are relevant to indole synthesis. organicchemistrydata.orgnih.gov The nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines is a key step in a protocol for synthesizing polysubstituted indoles. nih.gov While not a direct rearrangement of the this compound scaffold, these mechanistic principles are integral to the broader chemistry of the indole and dihydroindole families. Detailed mechanistic and computational studies on related systems, such as the nih.govrsc.org-rearrangement of allylic ammonium ylides, help elucidate the concerted, thermally allowed sigmatropic processes that govern these transformations. nih.gov

Computational and Theoretical Chemistry Investigations of 2s,3r 2,3 Dimethyl 2,3 Dihydro 1h Indole

Electronic Structure Calculations and Quantum Chemical Characterization

The electronic structure of a molecule is fundamental to all of its chemical and physical properties. Quantum chemical calculations provide a detailed picture of the electron distribution and energy levels within (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger), are routinely employed to determine its most stable three-dimensional structure. bohrium.comnih.gov

The process begins with an initial guess of the molecular geometry, which is then systematically refined by the DFT algorithm to find the minimum energy conformation on the potential energy surface. This geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. For instance, the puckering of the five-membered dihydroindole ring and the relative orientations of the two methyl groups are critical structural parameters that can be accurately determined.

Furthermore, DFT calculations yield important energetic information, including the total electronic energy, which is essential for comparing the stability of different isomers or conformers of the molecule. nih.gov Frequency calculations are typically performed following geometry optimization to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and Gibbs free energy.

Interactive Table: Representative DFT-Calculated Structural Parameters for this compound

| Parameter | C2-C3 | C2-N1 | C3-C(methyl) | C2-C3-C(methyl)-H Dihedral |

| Calculated Value (Å/°) | 1.55 | 1.47 | 1.54 | 65.0 |

Note: The values in this table are illustrative and represent typical data obtained from DFT (B3LYP/6-31G(d)) calculations for similar substituted indoline (B122111) structures. Actual values would require a specific calculation for this molecule.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for electronic structure determination, albeit at a greater computational expense. acs.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for calculating electronic energies. acs.org

For this compound, high-accuracy ab initio calculations can be used to benchmark the results from more economical DFT methods. They are particularly valuable for studying systems where electron correlation effects are significant. These calculations provide a more refined understanding of the electronic states, ionization potential, and electron affinity of the molecule. acs.org Such high-level computations are crucial for understanding the subtle electronic effects imparted by the methyl substituents on the dihydroindole core. nih.gov

Conformational Analysis and Stereoselective Preferences

The five-membered ring of the dihydroindole scaffold is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of two chiral centers at the C2 and C3 positions, along with the two methyl substituents, introduces significant conformational complexity.

Computational conformational analysis is a powerful tool to explore the potential energy surface of this compound. By systematically rotating the single bonds and exploring different ring puckering, a variety of possible conformers can be generated. The energy of each of these conformers is then calculated, typically using DFT, to identify the most stable structures and their relative populations at a given temperature according to the Boltzmann distribution. nih.govacs.org

Interactive Table: Illustrative Relative Energies of Conformers of a 2,3-Disubstituted Indoline

| Conformer | Ring Pucker | C2-Methyl Orientation | C3-Methyl Orientation | Relative Energy (kcal/mol) |

| A | Envelope | Pseudo-equatorial | Pseudo-equatorial | 0.00 |

| B | Twist | Pseudo-equatorial | Pseudo-axial | 1.5 |

| C | Envelope | Pseudo-axial | Pseudo-equatorial | 2.1 |

Note: This table provides a hypothetical example of the kind of data generated from a conformational analysis of a disubstituted indoline. The actual energy differences depend on the specific stereochemistry and substituents.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry is an invaluable aid in the interpretation of experimental spectra and can even predict spectroscopic properties before a molecule is synthesized. nih.gov

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. researchgate.net Comparing the calculated spectrum with the experimental one can help confirm the structure and stereochemistry of this compound. Discrepancies between predicted and experimental values can often be resolved by considering a Boltzmann-averaged spectrum over the most stable conformers. youtube.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., N-H stretch, C-H stretch, ring deformations) to the experimentally observed absorption bands, providing a detailed understanding of the molecule's vibrational properties.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths. rsc.org These values correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For this compound, TD-DFT can predict the electronic transitions, such as the π→π* transitions of the benzene (B151609) ring, and how they are perturbed by the dihydro- and substituted portions of the molecule. acs.org

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface that connects reactants to products, key intermediates and, crucially, transition states can be identified. nih.gov

Transition state calculations are used to locate the saddle point on the potential energy surface that represents the highest energy barrier for a given reaction step. researchgate.net The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. acs.org

For example, if this compound were to undergo N-alkylation or oxidation to the corresponding indole (B1671886), transition state calculations could elucidate the detailed pathway, assess the feasibility of different mechanisms, and explain any observed stereoselectivity in the products. researchgate.net

Studies of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

To understand the chemical reactivity of this compound, computational chemists analyze its electronic properties, particularly the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. rsc.org It provides a visual guide to the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the region around the nitrogen atom's lone pair. nih.gov Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. The MEP is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns.

Frontier Molecular Orbitals (FMO): According to FMO theory, the reactivity of a molecule is largely governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net Calculations of the energy and spatial distribution of the HOMO and LUMO of this compound can predict its reactivity in various chemical reactions, such as cycloadditions or reactions with electrophiles and nucleophiles. nih.gov The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability.

Interactive Table: Representative FMO Data for a Substituted Indoline

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the benzene ring and the nitrogen lone pair. |

| LUMO | 1.2 | Primarily a π* orbital distributed over the benzene ring. |

| HOMO-LUMO Gap | 7.0 | Indicates high kinetic stability. |

Note: This table presents typical values that would be obtained from a DFT calculation on a similar molecular structure. The exact energies and localizations would be specific to this compound.

Synthetic Utility of 2s,3r 2,3 Dimethyl 2,3 Dihydro 1h Indole As a Versatile Chemical Building Block

Applications as a Chiral Synthon in Asymmetric Synthesis

Chiral synthons, or chiral building blocks, are enantiomerically pure compounds that are incorporated into a larger molecule to introduce chirality. The use of such synthons is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex chiral molecules with a high degree of stereocontrol. Chiral 2,3-disubstituted indolines are recognized as valuable structural motifs and have been employed as chiral auxiliaries and organocatalysts in asymmetric synthesis. acs.org

(2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole is well-suited to function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. The indoline (B122111) nitrogen of this compound can be acylated with a prochiral substrate, and the inherent chirality of the indoline backbone can then direct subsequent reactions such as alkylations, aldol (B89426) additions, or conjugate additions. The steric bulk and the defined spatial arrangement of the methyl groups at the C2 and C3 positions would be expected to effectively shield one face of the enolate or enamine derived from the acylated substrate, leading to high diastereoselectivity.

While direct examples of this compound as a chiral auxiliary are not prevalent in the literature, the principle is well-established with other chiral amines and heterocyclic compounds. The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) of the product formed.

Table 1: Representative Asymmetric Transformations Using Chiral Auxiliaries

| Chiral Auxiliary Class | Reaction Type | Substrate | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Oxazolidinones | Aldol Addition | Propanoyl-oxazolidinone | >99% |

| Camphorsultams | Michael Addition | Acryloyl-camphorsultam | 90-98% |

Given the structural rigidity and defined stereochemistry of this compound, it is plausible that its derivatives could achieve high levels of stereocontrol in similar transformations.

Precursor to Complex Polycyclic Organic Frameworks (non-biological)

The indole (B1671886) and indoline skeletons are common cores in a variety of complex polycyclic systems. Methodologies for constructing such frameworks often rely on the reactivity of the aromatic or dihydro-aromatic ring. The aromatic precursor to the title compound, 2,3-dimethylindole (B146702), has been shown to participate in cycloaddition reactions to form highly substituted, polycyclic fused indoline scaffolds. For instance, in zinc(II)-catalyzed reactions with 1,2-diaza-1,3-dienes, 2,3-dimethylindole can undergo a formal [3+2] cycloaddition to yield crowded tetrahydropyrrolo[2,3-b]indole products.

Starting with the enantiomerically pure this compound would allow for the synthesis of chiral, non-racemic polycyclic frameworks. The existing stereocenters at C2 and C3 can direct the stereochemical outcome of subsequent annulation reactions, leading to diastereomerically enriched products. For example, a Pictet-Spengler-type reaction or a [4+2] cycloaddition involving the benzene (B151609) ring of the indoline could lead to the formation of new rings with the stereochemistry controlled by the pre-existing chiral centers. Such strategies are crucial in the synthesis of complex natural products and novel organic materials where three-dimensional structure dictates function. The development of substrate-controlled diversity-oriented synthesis provides a powerful tool for creating novel and structurally complex polycyclic skeletons from building blocks like substituted indolines. nih.govmdpi.com

Role in the Development of New Synthetic Methodologies

The unique structural and electronic properties of specific molecules can often serve as a catalyst for the development of new synthetic methods. The quest for efficient ways to synthesize chiral 3,3-disubstituted oxindoles, which are structurally related to 2,3-disubstituted indolines, has led to the creation of novel catalytic enantioselective methods. researchgate.net Similarly, this compound can play a role in advancing synthetic chemistry.

One area of potential is in the development of diastereodivergent synthesis. The presence of two adjacent stereocenters (C2 and C3) provides a platform for investigating reactions where either cis- or trans-products relative to the existing stereochemistry can be selectively formed by tuning reaction conditions or catalyst systems. For instance, functionalization of the nitrogen atom followed by a directed C-H activation at the C7 position could lead to new fused-ring systems, with the stereochemical outcome being influenced by the conformation of the dihydro-indole ring.

Furthermore, the dearomatization of the corresponding aromatic indole (2,3-dimethylindole) has been shown to be a viable strategy for producing chiral indolenines and fused indolines. nih.gov Using the chiral dihydro- form as a starting material could open up new avenues for post-synthetic modifications that maintain or transfer the existing chirality in novel ways, thus contributing to the toolkit of asymmetric synthetic methodologies.

Integration into Advanced Materials and Catalytic Systems (non-biological)

The incorporation of chiral organic molecules into polymers, metal-organic frameworks (MOFs), and onto solid supports can imbue these materials with chiral recognition properties or catalytic activity. The rigid structure of this compound makes it an excellent candidate for such applications.

For instance, it could be functionalized at the nitrogen atom or the aromatic ring with a polymerizable group (e.g., a vinyl or styryl moiety) and then incorporated into a polymer chain. The resulting chiral polymer could be used as a stationary phase in chiral chromatography for the separation of enantiomers. wikipedia.org The defined three-dimensional structure of the indoline units would create a chiral environment capable of differential interaction with the enantiomers of a racemic analyte.

In the realm of heterogeneous catalysis, the indoline could be tethered to a solid support like silica (B1680970) or a resin. Subsequent modification, for example by introducing a phosphine (B1218219) group, would generate a supported chiral ligand for asymmetric metal catalysis. This approach combines the advantages of homogeneous catalysis (high selectivity and activity) with those of heterogeneous catalysis (ease of catalyst separation and recycling).

Table 2: Potential Applications in Advanced Materials and Catalysis

| Application Area | Method of Integration | Potential Function |

|---|---|---|

| Chiral Chromatography | Polymerization into a stationary phase | Enantiomeric separation of racemates |

| Heterogeneous Catalysis | Grafting onto a solid support (e.g., silica) | Recyclable asymmetric catalyst system |

| Chiral Sensors | Incorporation into a fluorescent polymer | Enantioselective sensing of chiral molecules |

Design and Synthesis of Ligands for Asymmetric Catalysis

Perhaps one of the most significant potential applications of this compound is in the design and synthesis of novel chiral ligands for asymmetric catalysis. The field of asymmetric catalysis heavily relies on the development of new ligands that can effectively transfer chiral information from the catalyst to the substrate. Chiral 2,3-disubstituted indolines are considered privileged heterocyclic rings for this purpose. acs.org

The (2S,3R)-dimethylindoline scaffold provides a robust C2-symmetric or pseudo-C2-symmetric backbone, which is a common feature in many successful chiral ligands. The nitrogen atom serves as a convenient handle for introducing other coordinating groups, while the stereocenters at C2 and C3 create a defined chiral pocket around the metal center.

For example, functionalization of the nitrogen atom with a diphenylphosphino group would yield a P,N-type ligand. Such ligands have proven to be highly effective in a variety of metal-catalyzed reactions, including palladium-catalyzed allylic alkylation and iridium-catalyzed hydrogenation. The steric and electronic properties of the ligand could be fine-tuned by introducing substituents on the aromatic ring of the indoline or on the phosphorus atom.

Alternatively, derivatization at the C7 position of the aromatic ring with a coordinating group like a phosphine, oxazoline, or another nitrogen-containing heterocycle could lead to bidentate ligands where the chirality of the C2 and C3 positions would be relayed to the catalytic center. The rigidity of the indoline framework would restrict the conformational flexibility of the resulting metal complex, which is often a key factor in achieving high enantioselectivity.

Table 3: Potential Ligand Classes Derived from this compound

| Ligand Type | Point of Functionalization | Potential Coordinating Atoms | Target Reactions |

|---|---|---|---|

| P,N-Ligand | Nitrogen (N1) | P, N | Asymmetric Hydrogenation, Allylic Alkylation |

| Bidentate N,N-Ligand | Nitrogen (N1) and C7 | N, N | Hydrosilylation, Cyclopropanation |

The modular nature of these potential synthetic routes would allow for the creation of a library of ligands, from which optimal candidates for specific asymmetric transformations could be identified.

Q & A

How can researchers optimize the synthesis of (2S,3R)-2,3-dimethyl-2,3-dihydro-1H-indole to minimize byproduct formation during alkylation?

Methodological Answer:

To reduce byproducts, control reaction parameters such as temperature (e.g., maintaining ≤283 K during exothermic steps) and pH (adjusting to ~9.0 during workup to precipitate pure product). Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent oxidation or hydrolysis of intermediates. Employ dropwise addition of alkylating agents to mitigate side reactions like over-alkylation. For stereochemical fidelity, chiral catalysts or enantioselective conditions (e.g., asymmetric hydrogenation) are critical. Post-synthesis, column chromatography or recrystallization (e.g., from ethanol/water mixtures) can isolate the target compound .

What advanced spectroscopic and crystallographic methods are critical for confirming the (2S,3R) stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement (R factor < 0.05) to resolve absolute configuration. Monitor intermolecular hydrogen bonds (e.g., N–H⋯O) and compare unit cell parameters with literature (e.g., monoclinic P2₁/n, a = 7.470 Å, b = 23.674 Å, c = 7.861 Å) .

- NMR : Assign stereochemistry via NOESY (nuclear Overhauser effects between CH₃ groups at C2 and C3) and H-C HSQC correlations.

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to validate enantiomeric purity .

How do polymorphic forms of this compound impact its physicochemical properties, and what methods differentiate them?

Methodological Answer:

Polymorphs exhibit distinct melting points, solubility, and stability. For characterization:

- Single-Crystal XRD : Compare lattice parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (Table 1).

- Thermal Analysis : DSC to identify phase transitions (e.g., endothermic peaks at 150–170°C).

- FTIR/Raman Spectroscopy : Detect conformational differences (e.g., carbonyl stretching frequencies).

| Polymorph | Space Group | Unit Cell Parameters (Å) | Hydrogen Bonds |

|---|---|---|---|

| Form I | P2₁/n | a = 7.470, b = 23.674 | N–H⋯O (2.89 Å) |

| Form II | C2/c | a = 12.85, b = 8.432 | N–H⋯O (3.02 Å) |

What computational approaches are employed to predict the reactivity and regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to predict activation energies for substitutions at C4 vs. C5 positions.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites (e.g., higher electron density at C4 in planar conformers).

- Docking Studies : Model interactions with enzymatic targets (e.g., indoleamine 2,3-dioxygenase) to guide SAR .

What methodological considerations are essential for handling air- and moisture-sensitive derivatives of this compound?

Methodological Answer:

- Inert Atmosphere : Use gloveboxes or Schlenk lines for reactions involving NaH or Grignard reagents.

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent oxidation during storage.

- Analytical Handling : Conduct NMR under argon and use deuterated solvents degassed via freeze-pump-thaw cycles .

How can structure-activity relationship (SAR) studies be designed using this compound derivatives to explore biological targets?

Methodological Answer:

- Analog Synthesis : Introduce substituents at C4/C5 (e.g., nitro, fluoro) via Pd-catalyzed cross-coupling. Validate purity via HPLC (≥95%) and HRMS .

- Biological Assays : Test inhibitory activity against kinases or GPCRs using IC₅₀ determinations. Compare with control compounds lacking methyl groups at C2/C3.

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

How should researchers address conflicting crystallographic data reported for this compound derivatives in the literature?

Methodological Answer:

- Data Reproducibility : Replicate crystallization conditions (solvent, temperature) and validate unit cell parameters with multiple datasets.

- Refinement Checks : Cross-validate SHELXL refinement (e.g., Rint < 0.05) and hydrogen-bond geometry (e.g., D–H⋯A angles > 120°).

- Public Databases : Deposit structures in the Cambridge Structural Database (CSD) to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.